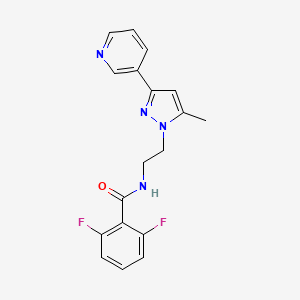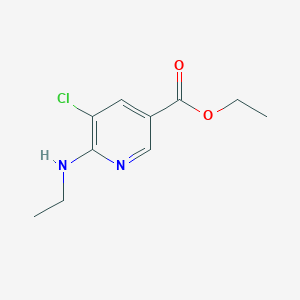
Ethyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5-position, an ethylamino group at the 6-position, and an ethyl ester group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate typically involves the following steps:
Chlorination: The starting material, 3-aminopyridine, is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Ethylation: The chlorinated intermediate is then reacted with ethylamine to introduce the ethylamino group at the 6-position.
Esterification: Finally, the carboxylic acid group at the 3-position is esterified using ethanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Ethyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The ethylamino group can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: Amino derivatives.
Oxidation: Imines, oximes.
科学的研究の応用
Ethyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of Ethyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
Ethyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate can be compared with other pyridine derivatives, such as:
Ethyl 5-chloro-6-(methylamino)pyridine-3-carboxylate: Similar structure but with a methylamino group instead of an ethylamino group.
Ethyl 5-chloro-6-(dimethylamino)pyridine-3-carboxylate: Contains a dimethylamino group at the 6-position.
Ethyl 5-chloro-6-(propylamino)pyridine-3-carboxylate: Features a propylamino group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
ethyl 5-chloro-6-(ethylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-12-9-8(11)5-7(6-13-9)10(14)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQWVAKKUAWSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide](/img/structure/B2856416.png)
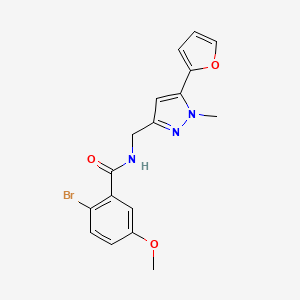
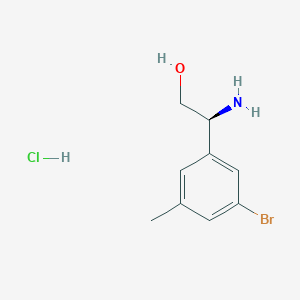
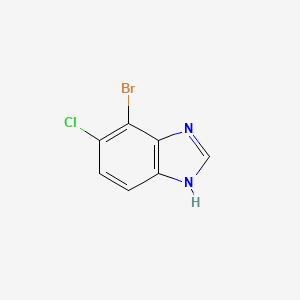
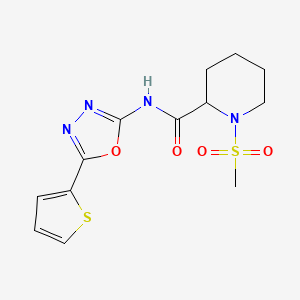
![1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2856426.png)
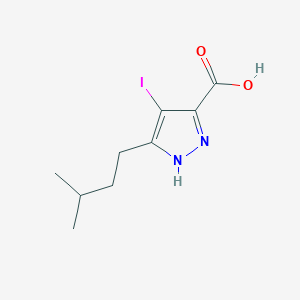
![6-cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2856428.png)
![1,1-Difluoro-6-[3-(4-fluorophenoxy)benzoyl]-6-azaspiro[2.5]octane](/img/structure/B2856429.png)
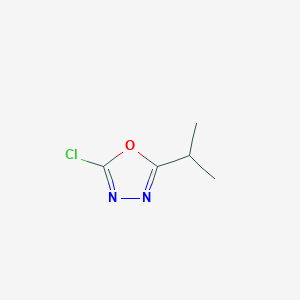
![2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B2856432.png)
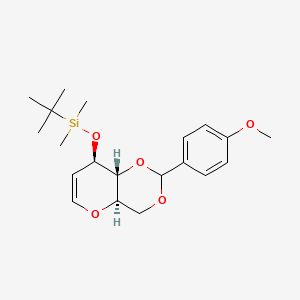
![N-(2,4-difluorophenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2856435.png)
